N-Benzothiazol-2-yl-2-nitro-benzamide
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Overview
Description
N-Benzothiazol-2-yl-2-nitro-benzamide is a compound that belongs to the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. The nitro group attached to the benzamide moiety enhances its chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzothiazol-2-yl-2-nitro-benzamide can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with 2-nitrobenzoyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction time. These methods are advantageous due to their efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Benzothiazol-2-yl-2-nitro-benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong bases can facilitate nucleophilic aromatic substitution.
Major Products Formed
Reduction: The major product is N-Benzothiazol-2-yl-2-amino-benzamide.
Substitution: Depending on the substituent, various derivatives of this compound can be formed.
Scientific Research Applications
N-Benzothiazol-2-yl-2-nitro-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N-Benzothiazol-2-yl-2-nitro-benzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzothiazole moiety can bind to enzymes and receptors, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
N-Benzimidazol-2-yl benzamide: Similar structure but contains a benzimidazole ring instead of a benzothiazole ring.
2,4-Disubstituted thiazoles: These compounds have similar biological activities and are used in similar applications.
Uniqueness
N-Benzothiazol-2-yl-2-nitro-benzamide is unique due to the presence of both the benzothiazole and nitrobenzamide moieties, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3S/c18-13(9-5-1-3-7-11(9)17(19)20)16-14-15-10-6-2-4-8-12(10)21-14/h1-8H,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFFXCWBNBXUAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC3=CC=CC=C3S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49644649 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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